molecular formula C12H8BrFO B1295411 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one CAS No. 388-31-8

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one

Cat. No.: B1295411
CAS No.: 388-31-8
M. Wt: 267.09 g/mol
InChI Key: ZNXQKCHZJABDHO-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C12H8BrFO It is a brominated derivative of naphthalene, featuring a bromine atom and a fluorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one typically involves the bromination of 1-(4-fluoronaphthalen-1-yl)ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chloronaphthalen-1-yl)ethanone
  • 2-Bromo-1-(4-methoxynaphthalen-1-yl)ethanone
  • 2-Bromo-1-(4-nitronaphthalen-1-yl)ethanone

Uniqueness

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXQKCHZJABDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282470
Record name 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388-31-8
Record name 388-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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